

Toxicological and Safety Assessment of Delta-Octalactone: A Technical Guide

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Compound of Interest

Compound Name: *delta-Octalactone*

Cat. No.: *B1662039*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-octalactone (CAS No. 698-76-0) is a flavoring and fragrance ingredient naturally present in various fruits, such as peaches and apricots, as well as in dairy products like butter.^[1] It is characterized by a creamy, coconut-like, and fruity aroma.^[2] This document provides a comprehensive overview of the toxicological and safety assessment of **delta-octalactone**, intended to inform researchers, scientists, and professionals in the field of drug development. The information is compiled from a variety of toxicological studies and regulatory assessments, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological profile of **delta-octalactone** has been evaluated through a combination of in vitro and in vivo studies, as well as through read-across approaches with structurally similar compounds, primarily delta-decalactone. The available data indicate a low order of toxicity.

Quantitative Toxicological Data

The following table summarizes the key quantitative data from toxicological studies on **delta-octalactone** and its read-across analogs.

Toxicological Endpoint	Test Substance	Species	Route of Administration	Value	Reference
Acute Toxicity					
LD50	delta-Octalactone	Rat	Oral	> 5000 mg/kg	[3] [4]
LD50	delta-Octalactone	Rabbit	Dermal	> 5000 mg/kg	[3] [4]
Repeated Dose Toxicity					
NOAEL (28-day study)	delta-Decalactone	Rat	Oral (gavage)	333 mg/kg/day	[5]
Reproductive & Developmental Toxicity					
NOAEL (Developmental)	delta-Decalactone	Rat	Oral (gavage)	1000 mg/kg/day	[5]
NOAEL (Fertility)	delta-Decalactone	Rat	Oral (gavage)	1000 mg/kg/day	[5]
Genotoxicity					
Bacterial Reverse Mutation (Ames Test)	delta-Octalactone	S. typhimurium	In vitro	Non-mutagenic	[5]
In Vitro Micronucleus	Hydroxynonanoic acid, δ -lactone	Human lymphocytes	In vitro	Non-clastogenic	[5]
Skin Sensitization					

Guinea Pig Maximization Test	delta-Octalactone	Guinea Pig	Dermal	Non-sensitizing	[6]
Phototoxicity					
UV/Vis Spectra Analysis	delta-Octalactone	-	-	Not expected to be phototoxic	[5]

Key Experimental Protocols

The toxicological evaluation of **delta-octalactone** and its analogs has been conducted following standardized and internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[7]

- **Test System:** Typically conducted in rats. At least three dose groups and a control group are used, with a minimum of 5 males and 5 females per group.[7]
- **Administration:** The test substance is administered daily by oral gavage or mixed in the diet/drinking water.[7]
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[7]
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[7]
- **Pathology:** All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[7]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides an indication of the potential effects of a substance on reproductive performance and fetal development.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Test System:** The study is typically performed in rats, with at least 10 animals of each sex per dose group. Three dose groups and a control group are generally used.[\[8\]](#)[\[11\]](#)
- **Dosing Period:** Males are dosed for a minimum of four weeks prior to mating, during mating, and until sacrifice. Females are dosed throughout the study, which includes pre-mating, mating, gestation, and lactation, for a total of approximately 63 days.[\[9\]](#)[\[11\]](#)
- **Parameters Evaluated:** Observations include effects on mating behavior, fertility, pregnancy outcomes, and offspring viability and growth. Anogenital distance and nipple retention in pups are also measured.[\[11\]](#)[\[12\]](#)
- **Pathology:** A gross necropsy is performed on all adult animals, and reproductive organs are examined. Histopathology of the testes and epididymides is conducted to assess male reproductive effects.[\[8\]](#)[\[11\]](#)

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a test substance.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Test System:** The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are deficient in the ability to synthesize an essential amino acid (e.g., histidine or tryptophan).[\[13\]](#)[\[16\]](#)
- **Principle:** The test detects mutations that revert the existing mutations in the bacterial strains, restoring their ability to grow on an amino acid-deficient medium.[\[13\]](#)[\[14\]](#)
- **Methodology:** Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism. The two common methods are the plate incorporation and the pre-incubation method.[\[2\]](#)[\[14\]](#)

- Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[14]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

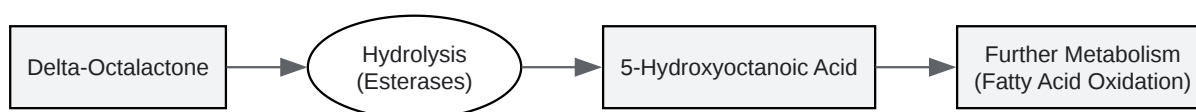
This in vitro test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.[17][18][19]

- Test System: The assay can be performed using various mammalian cell lines, such as human lymphocytes or Chinese hamster ovary (CHO) cells.[17]
- Principle: It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.[18]
- Procedure: Cell cultures are exposed to the test substance at multiple concentrations, with and without a metabolic activation system (S9). The cells are then cultured to allow for cell division.[17]
- Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-related increase in the number of micronucleated cells indicates a genotoxic potential.[17]

Biological Pathways and Mechanisms

Metabolic Pathway of Delta-Octalactone

The primary metabolic pathway for lactones in vivo is hydrolysis.[20][21][22][23] This reaction involves the opening of the lactone ring to form the corresponding hydroxy acid.[20][21][22][23] This process can occur non-enzymatically or be catalyzed by esterase enzymes present in the body.[20] The resulting 5-hydroxyoctanoic acid can then be further metabolized through fatty acid oxidation pathways.

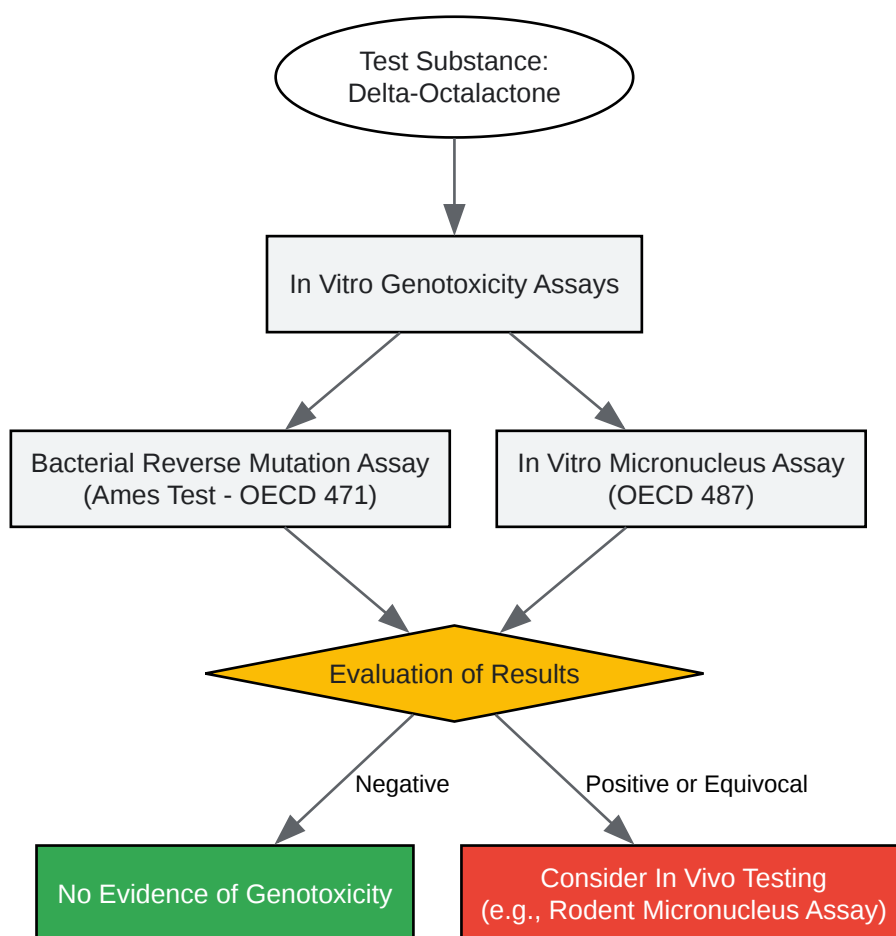


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Metabolic hydrolysis of **delta-octalactone**.

Genotoxicity Assessment Workflow

The assessment of genotoxic potential typically follows a tiered approach, starting with in vitro assays to screen for mutagenic and clastogenic activity. Positive results in these initial screens may warrant further investigation with in vivo studies.



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Genotoxicity assessment workflow for **delta-octalactone**.

Conclusion

Based on the available toxicological data, **delta-octalactone** exhibits a low level of toxicity. It is not acutely toxic via the oral or dermal routes of exposure. Repeated dose and reproductive toxicity studies on a close structural analog, delta-decalactone, did not reveal any adverse effects at high dose levels. Furthermore, **delta-octalactone** is not considered to be genotoxic or a skin sensitizer. The lack of significant UV absorption suggests a low potential for phototoxicity. The primary metabolic pathway is expected to be simple hydrolysis to the corresponding hydroxy acid, which is then likely to be further metabolized through normal physiological pathways. This safety profile supports the continued use of **delta-octalactone** in its current applications as a flavor and fragrance ingredient. For drug development professionals, this information provides a baseline for the safety assessment of **delta-octalactone** as a potential excipient or for evaluating the toxicological profile of drug candidates containing a lactone moiety.

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